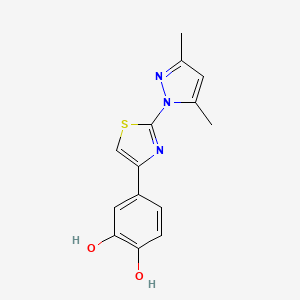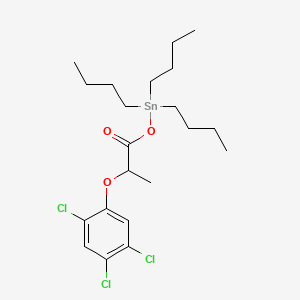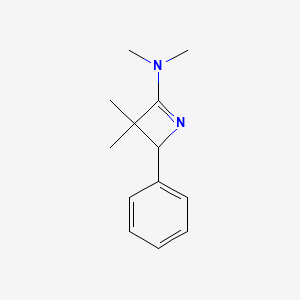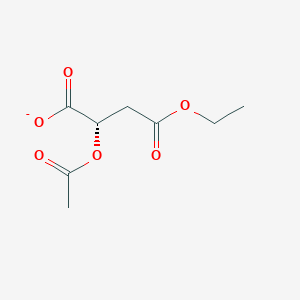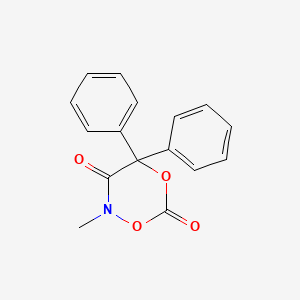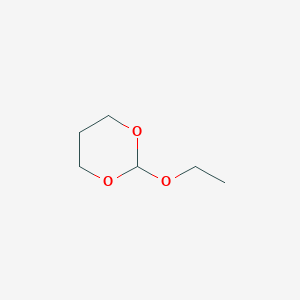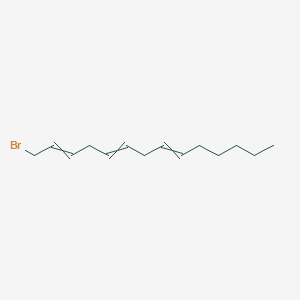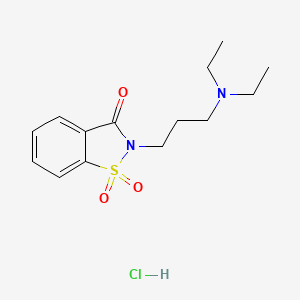
N-(2-(Diethylamino)ethyl)-2-phenylvaleramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)ethyl)-2-phenylvaleramide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group and a phenylvaleramide moiety. Its properties make it a valuable subject of study for researchers and scientists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2-phenylvaleramide typically involves the reaction of 2-phenylvaleric acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-phenylvaleric acid and diethylaminoethyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as the base.
Procedure: The 2-phenylvaleric acid is first dissolved in the solvent, followed by the addition of triethylamine. Diethylaminoethyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and reduce production time. The reaction conditions are carefully monitored and controlled to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diethylamino)ethyl)-2-phenylvaleramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-(Diethylamino)ethyl)-2-phenylvaleramide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-(Diethylamino)ethyl)-2-phenylvaleramide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2-(Diethylamino)ethyl)-2-phenylvaleramide can be compared with other similar compounds, such as:
Procainamide: A well-known antiarrhythmic agent with a similar diethylaminoethyl group.
Lidocaine: A local anesthetic with structural similarities, including the presence of an amide group.
Diethylaminoethanol: A compound with a similar diethylaminoethyl moiety, used in various chemical applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for diverse applications make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
73840-19-4 |
|---|---|
Fórmula molecular |
C17H28N2O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-phenylpentanamide |
InChI |
InChI=1S/C17H28N2O/c1-4-10-16(15-11-8-7-9-12-15)17(20)18-13-14-19(5-2)6-3/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3,(H,18,20) |
Clave InChI |
OMKITGNLYDMZKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)C(=O)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


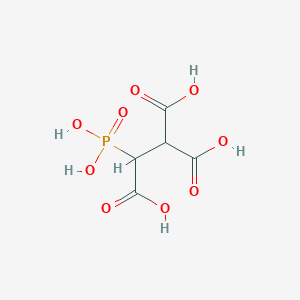

![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
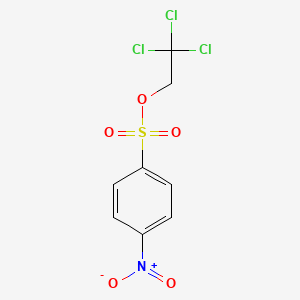

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
